molecular formula C12H9ClFNO2 B1407735 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride CAS No. 1429505-76-9

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Cat. No.: B1407735
CAS No.: 1429505-76-9
M. Wt: 253.65 g/mol
InChI Key: ODYGVCLLTFZMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is a chemical compound that features a fluorine atom attached to a benzoic acid moiety, which is further substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyridine ring can participate in redox reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate for deprotonation steps.

    Acids: Hydrochloric acid for salt formation.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Forms: Resulting from redox reactions.

Scientific Research Applications

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the preparation of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: Lacks the pyridine ring, making it less versatile in certain applications.

    2-(Pyridin-4-yl)benzoic Acid: Does not have the fluorine atom, which can affect its reactivity and properties.

Uniqueness

4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride is unique due to the presence of both a fluorine atom and a pyridine ring, which confer distinct electronic and steric properties, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

4-fluoro-2-pyridin-4-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2.ClH/c13-9-1-2-10(12(15)16)11(7-9)8-3-5-14-6-4-8;/h1-7H,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYGVCLLTFZMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 4-fluoro-2-(pyridin-4-yl)benzoate (0.88 g) and 6 N hydrochloric acid (13 mL) was stirred at 90° C. for 18 hr. The solvent was evaporated under reduced pressure to give the title compound (0.96 g).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-(pyridin-4-yl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.